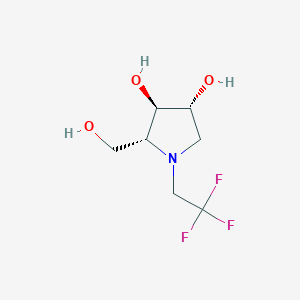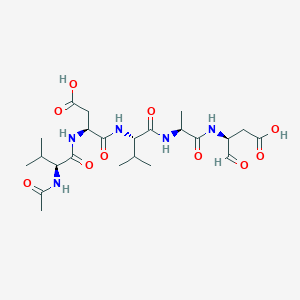
异丙基 4,4,4-三氟乙酰乙酸酯
描述
L-Quebrachitol: is a naturally occurring optically active cyclitol, a cyclic polyol. It is found in various plants such as Allophylus edulis, Cannabis sativa, Paullinia pinnata, and seabuckthorn. It was first isolated by Tanret in 1887 from the bark of Aspidosperma quebracho. L-Quebrachitol has been tested as a sweetening agent for diabetics and is known for its versatile applications in the construction of naturally occurring bioactive materials .
科学研究应用
L-Quebrachitol has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of naturally occurring bioactive materials.
Industry: L-Quebrachitol is used in the rubber industry to enhance the mechanical properties of natural rubber.
安全和危害
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
准备方法
Synthetic Routes and Reaction Conditions: L-Quebrachitol can be extracted from natural sources such as the serum left after the coagulation of Hevea brasiliensis latex. The extraction process involves neutralizing the serum with ammonia liquor, distilling it at 100°C, and redissolving it in ethanol. The solution is then purified using silica gel column chromatography, concentrated using heat, and crystallized to obtain white crystals of L-Quebrachitol .
Industrial Production Methods: In the rubber industry, L-Quebrachitol is obtained from the acidic serum produced during the acid coagulation of natural rubber latex. The serum is treated with quicklime, distilled under reduced pressure to remove water, ground to powder, redissolved in ethanol, and suction filtrated. The solution is then purified and crystallized to obtain L-Quebrachitol .
化学反应分析
Types of Reactions: L-Quebrachitol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different bioactive materials through these reactions.
Common Reagents and Conditions:
Oxidation: L-Quebrachitol can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various inositol derivatives, such as L-chiro-inositol, which have significant pharmaceutical and nutraceutical applications .
作用机制
L-Quebrachitol promotes osteoblastogenesis by triggering the bone morphogenetic protein-2 (BMP-2) response, as well as the runt-related transcription factor-2 (Runx2), mitogen-activated protein kinase (MAPK), and Wnt/β-catenin signaling pathways. These pathways are crucial for bone formation and mineralization .
相似化合物的比较
Similar Compounds:
D-Pinitol: An isomer of L-Quebrachitol, known for its role in inhibiting osteoclastogenesis.
L-Chiro-Inositol: A derivative of L-Quebrachitol with significant pharmaceutical applications.
Myo-Inositol: Another inositol derivative with various biological functions.
Uniqueness: L-Quebrachitol is unique due to its natural occurrence in rubber latex and its versatile applications in both the pharmaceutical and rubber industries. Its ability to promote bone health and its potential as a sweetening agent for diabetics further distinguish it from other similar compounds .
属性
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-4(2)13-6(12)3-5(11)7(8,9)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBGYZLICFMDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343045 | |
| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175230-50-9 | |
| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)







![5-(Methylthio)benzo[d]thiazol-2-amine](/img/structure/B69771.png)


![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)
